MK-886 is an experimental inhibitor of leukotriene synthesis.
MK-886
CAS No.: 118414-82-7
Cat. No.: VC0535688
Molecular Formula: C27H34ClNO2S
Molecular Weight: 472.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 118414-82-7 |
---|---|
Molecular Formula | C27H34ClNO2S |
Molecular Weight | 472.1 g/mol |
IUPAC Name | 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid |
Standard InChI | InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31) |
Standard InChI Key | QAOAOVKBIIKRNL-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl |
Canonical SMILES | CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Chemical and Physical Properties of MK-886
MK-886, chemically designated as 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid (CAS 118414-82-7), has a molecular formula of and a molecular weight of 472.08 g/mol . Its crystalline structure exhibits a melting point of 295–297°C and a boiling point of 623.4°C at 760 mmHg . The compound’s density is 1.14 g/cm³, and it demonstrates moderate solubility in organic solvents, which facilitates its use in experimental settings .
Table 1: Physicochemical Properties of MK-886
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 472.08 g/mol |
Melting Point | 295–297°C |
Boiling Point | 623.4°C at 760 mmHg |
Density | 1.14 g/cm³ |
Flash Point | 330.8°C |
Mechanisms of Action: Dual Pathways and Beyond
Inhibition of 5-Lipoxygenase-Activating Protein (FLAP)
MK-886 was initially characterized as a potent inhibitor of FLAP, a protein essential for the translocation and activation of 5-lipoxygenase (5-LOX) . By binding to FLAP with an IC₅₀ of 30 nM, MK-886 disrupts the synthesis of leukotrienes (LTs), pro-inflammatory lipid mediators involved in asthma, atherosclerosis, and cancer . In human polymorphonuclear leukocytes, it suppresses leukotriene biosynthesis with an IC₅₀ of 2.5–3 nM .
Cyclooxygenase-1 (COX-1) Inhibition
Unexpectedly, MK-886 also inhibits COX-1, the enzyme responsible for thromboxane A₂ and prostaglandin synthesis in platelets. At concentrations of 8–15 µM, it blocks collagen-induced platelet aggregation by reducing thromboxane B₂ and 12-HHT production . Molecular docking studies suggest preferential binding to COX-1’s active site over COX-2, explaining its selectivity (IC₅₀ for COX-2 = 58 µM) .
PPARα Antagonism
Beyond eicosanoid pathways, MK-886 inhibits PPARα, a nuclear receptor regulating fatty acid metabolism. At 10 µM, it achieves 80% inhibition of PPARα activity, complicating its use in metabolic studies but opening avenues for targeting PPARα-dependent cancers .
Novel Mechanisms: Proteasome Activation and Tau Modulation
Recent work reveals MK-886’s activation of the immunoproteasome subunit β5i, which degrades Keap1, stabilizes NRF2, and enhances antioxidant responses in cardiac tissue . In Alzheimer’s models, MK-886 destabilizes toxic tau oligomers (IC₅₀ in nanomolar range) by binding tau’s proline-rich domain, delaying fibril formation .
Pharmacological Effects and Therapeutic Applications
Anti-Inflammatory and Anti-Allergic Effects
By blocking leukotriene synthesis, MK-886 attenuates bronchoconstriction in asthma models and reduces inflammation in rheumatoid arthritis . Its oral bioavailability (20 mg/kg in mice) and dual FLAP/COX-1 inhibition make it superior to selective COX inhibitors in models where prostaglandins and leukotrienes synergize .
Cardioprotection in Ischemia/Reperfusion Injury
In a 2023 study, MK-886 (20 mg/kg) reduced infarct size by 40% and improved ejection fraction by 25% in murine hearts subjected to I/R injury . This effect correlated with increased NRF2 nuclear translocation (+300%) and reduced oxidative stress markers (MDA levels ↓50%) .
Table 2: Key Pharmacodynamic Parameters of MK-886
Target | IC₅₀/EC₅₀ | Model System |
---|---|---|
FLAP | 30 nM | Human PMN |
Leukotriene Biosynthesis | 2.5–3 nM | Human PMN |
COX-1 | 8 µM | Washed platelets |
PPARα | 0.5–1 µM | Transfected cells |
Tau Oligomer Disruption | 50 nM | HEK293 cells |
Neuroprotection in Tauopathies
MK-886 reduced tau-induced cytotoxicity by 70% in neuronal cell models, delaying Thioflavin-T-positive aggregation by extending the lag phase 3-fold . Single-molecule FRET confirmed conformational changes in tau’s microtubule-binding domain, suggesting a mechanism distinct from classical aggregation inhibitors .
Challenges and Future Directions
The dual inhibition of FLAP and COX-1 complicates dose optimization, as anti-inflammatory benefits may coincide with undesired platelet suppression . Structure-activity relationship (SAR) studies could yield analogs with selective FLAP or immunoproteasome activation profiles. Additionally, MK-886’s tau-modifying effects warrant exploration in in vivo neurodegenerative models.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume